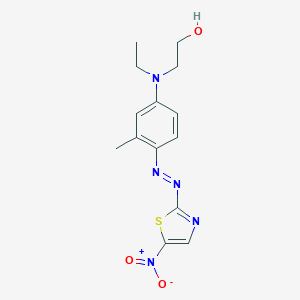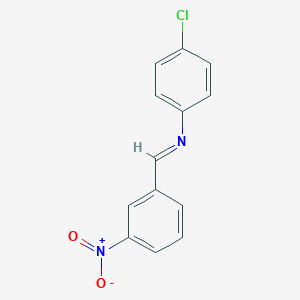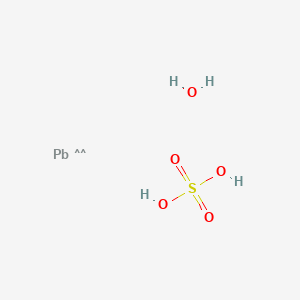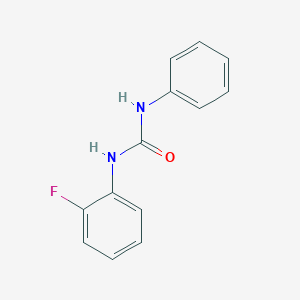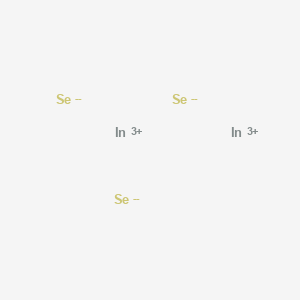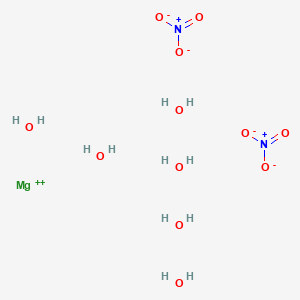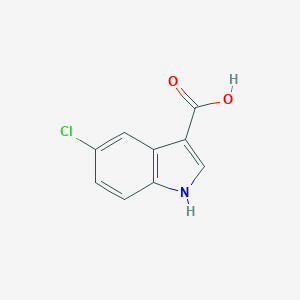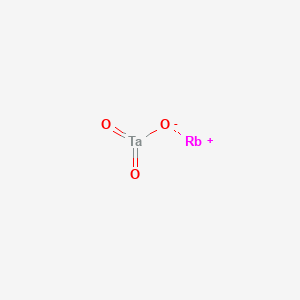
Rubidium tantalum oxide (RbTaO3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rubidium tantalum oxide (RbTaO3) is a perovskite oxide compound that has garnered significant interest due to its unique structural, electronic, and optical properties. This compound exhibits diverse structural phases, including tetragonal, orthorhombic, and cubic, with the cubic phase being the most stable . The flexible chemistry and favorable characteristics of rubidium tantalum oxide, such as a tunable band gap, high carrier mobility, and excellent optical properties, make it a promising material for various advanced applications .
准备方法
Synthetic Routes and Reaction Conditions: Rubidium tantalum oxide can be synthesized using various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, rubidium carbonate (Rb2CO3) and tantalum pentoxide (Ta2O5) are mixed in stoichiometric ratios and heated at high temperatures (around 1000°C) to form rubidium tantalum oxide . The reaction can be represented as:
Rb2CO3+Ta2O5→2RbTaO3+CO2
Industrial Production Methods: Scaling up this process for industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Rubidium tantalum oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s structural and electronic properties.
Common Reagents and Conditions:
Oxidation: Rubidium tantalum oxide can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Substitution reactions involve replacing one of the elements in the compound with another element.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of rubidium tantalum oxide may result in the formation of higher oxidation state compounds, while reduction may yield lower oxidation state products .
科学研究应用
Rubidium tantalum oxide has a wide range of scientific research applications due to its unique properties:
作用机制
The mechanism by which rubidium tantalum oxide exerts its effects is primarily related to its electronic structure and interactions with other molecules. The compound’s unique electronic properties, such as its tunable band gap and high carrier mobility, enable it to participate in various chemical reactions and processes. Molecular targets and pathways involved in these reactions include the interaction of rubidium tantalum oxide with other metal oxides, leading to the formation of new compounds with enhanced properties .
相似化合物的比较
Rubidium tantalum oxide can be compared with other similar perovskite oxides, such as rubidium niobate (RbNbO3) and potassium tantalate (KTaO3). These compounds share similar structural and electronic properties but differ in their specific applications and performance characteristics .
Rubidium Niobate (RbNbO3): Similar to rubidium tantalum oxide, rubidium niobate exhibits ferroelectric properties and is used in applications such as memory devices and sensors.
Potassium Tantalate (KTaO3): Potassium tantalate is known for its high dielectric constant and is used in capacitors and other electronic components.
Rubidium tantalum oxide’s uniqueness lies in its combination of high-temperature stability, tunable electronic properties, and potential for advanced technological applications .
属性
IUPAC Name |
oxido(dioxo)tantalum;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.Rb.Ta/q;;-1;+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPOBMKASWKAHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Ta](=O)=O.[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3RbTa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.414 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12333-74-3 |
Source


|
| Record name | Rubidium tantalum oxide (RbTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012333743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium tantalum oxide (RbTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
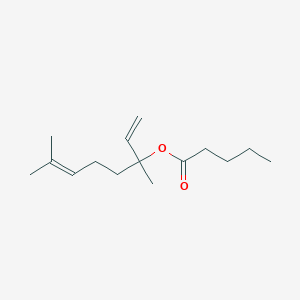
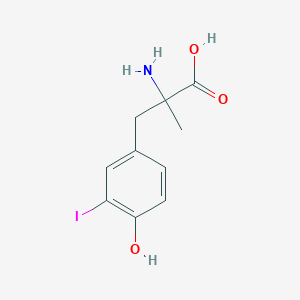

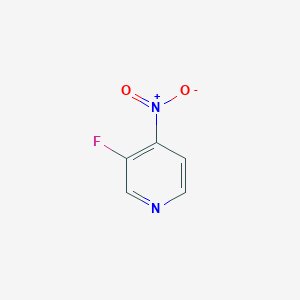
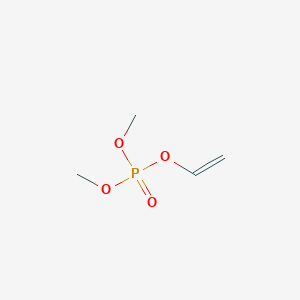
![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)
